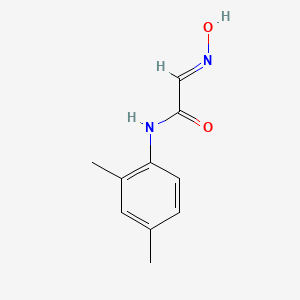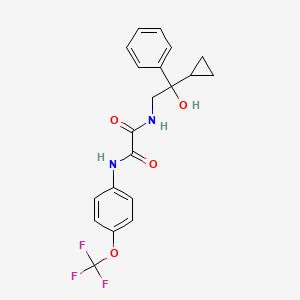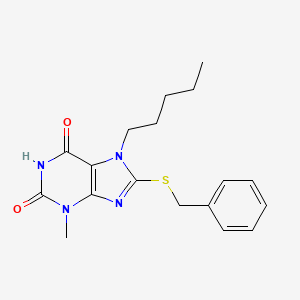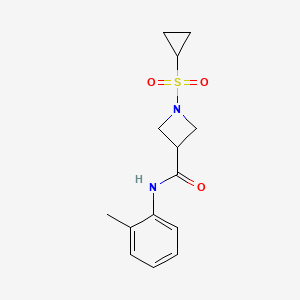![molecular formula C6H5ClF2N2O2 B2390608 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid CAS No. 1946817-28-2](/img/structure/B2390608.png)
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid, also known as CF3-PCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyrazole derivatives and has a molecular weight of 225.62 g/mol. CF3-PCA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. In inflammatory cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the inhibition of cell growth and proliferation. In inflammatory cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. In animal models, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good solubility in common solvents. However, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid also has some limitations, including its instability under acidic conditions and its poor stability in aqueous solutions. These limitations can be overcome by using appropriate storage conditions and by optimizing the experimental conditions.
Direcciones Futuras
There are several future directions for the research on 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields. In medicinal chemistry, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be further optimized to improve its potency and selectivity as an anticancer or anti-inflammatory agent. In material science, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be used as a building block for the synthesis of new functional materials with unique properties. In agriculture, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be further studied as a potential herbicide, with the aim of developing a more effective and eco-friendly weed control method.
Métodos De Síntesis
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be synthesized using different methods, including a one-pot reaction, a multistep reaction, and a microwave-assisted reaction. The one-pot reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with ethyl chloroacetate in the presence of a base and a solvent. The multistep reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with ethyl chloroacetate to form ethyl 2-(4-chloro-5-(difluoromethyl)pyrazol-1-yl)acetate, which is then hydrolyzed to 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid. The microwave-assisted reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with chloroacetic acid in the presence of a base and a solvent under microwave irradiation.
Aplicaciones Científicas De Investigación
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has also been studied as a potential anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In material science, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential building block for the synthesis of functional materials, such as liquid crystals and polymers. In agriculture, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds.
Propiedades
IUPAC Name |
2-[4-chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c7-3-1-10-11(2-4(12)13)5(3)6(8)9/h1,6H,2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXNGQEUPXUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2390529.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)


![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)




